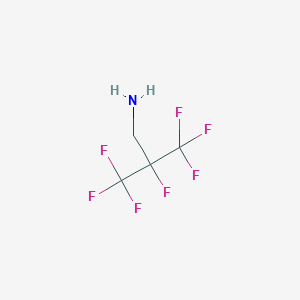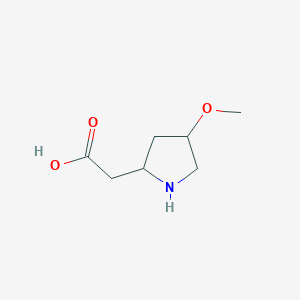
2-(4-Methoxypyrrolidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxypyrrolidin-2-yl)acetic acid is a chemical compound that features a pyrrolidine ring substituted with a methoxy group at the 4-position and an acetic acid moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of 4-methoxypyrrolidine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxypyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxypyrrolidin-2-yl)acetic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol, resulting in the formation of 2-(4-Methoxypyrrolidin-2-yl)ethanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, SOCl₂) and alkylating agents (e.g., methyl iodide, CH₃I) are commonly employed.
Major Products Formed
Oxidation: 2-(4-Hydroxypyrrolidin-2-yl)acetic acid
Reduction: 2-(4-Methoxypyrrolidin-2-yl)ethanol
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(4-Methoxypyrrolidin-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxypyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrrolidine ring contribute to the compound’s binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Hydroxypyrrolidin-2-yl)acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methoxypyrrolidin-2-yl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid moiety.
2-(4-Chloropyrrolidin-2-yl)acetic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-(4-Methoxypyrrolidin-2-yl)acetic acid is unique due to the presence of both a methoxy group and an acetic acid moiety, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-(4-methoxypyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-6-2-5(8-4-6)3-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
Clé InChI |
JXPRAGMMQXWLOF-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(NC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13216659.png)
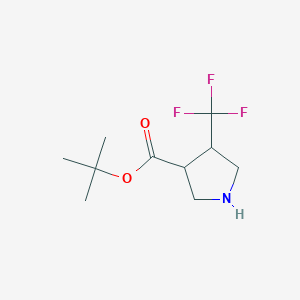
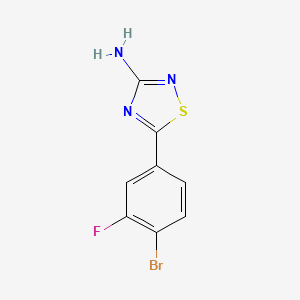
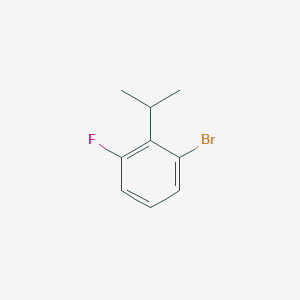
![3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene](/img/structure/B13216677.png)
![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
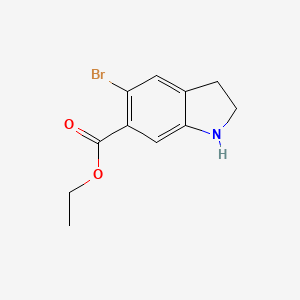
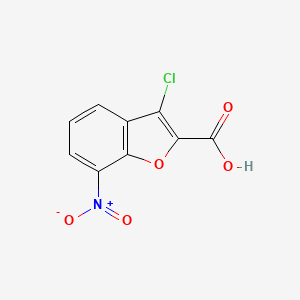
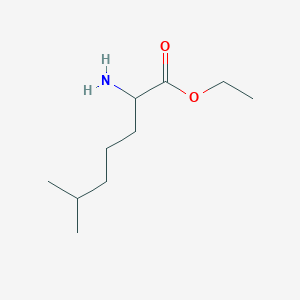
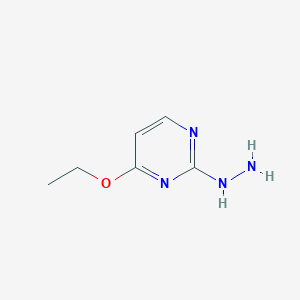
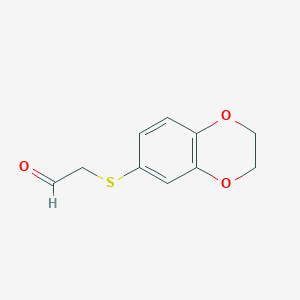
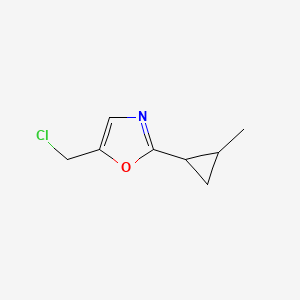
![2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13216740.png)
